molecular formula C14H20N2O5 B2543971 N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 920197-88-2

N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2543971
CAS No.: 920197-88-2
M. Wt: 296.323
InChI Key: PPEUTAQTZQWTIN-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide: is an organic compound that belongs to the class of oxalamides Oxalamides are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2,2-dimethoxyethylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

  • Formation of the oxalyl chloride intermediate:

    • Oxalyl chloride is reacted with 2,2-dimethoxyethylamine to form the corresponding oxalyl chloride intermediate.
    • Reaction conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (e.g., nitrogen or argon).
  • Coupling with 4-methoxybenzylamine:

    • The oxalyl chloride intermediate is then reacted with 4-methoxybenzylamine to form this compound.
    • Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, and inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized to form corresponding oxalamic acids or other oxidation products.
    • Common reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
  • Reduction:

    • Reduction of the oxalamide group can lead to the formation of amines or other reduced products.
    • Common reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution:

    • The compound can undergo substitution reactions, particularly at the methoxy groups.
    • Common reagents: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxalamic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.

Biology: The compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have applications in treating certain diseases or conditions.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

  • N1-(2,2-dimethoxyethyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)urea
  • N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)carbamate

Uniqueness: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups. This uniqueness allows it to participate in specific reactions and exhibit particular properties that may not be present in similar compounds.

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-19-11-6-4-10(5-7-11)8-15-13(17)14(18)16-9-12(20-2)21-3/h4-7,12H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEUTAQTZQWTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of (4-methoxyphenyl)methanamine (9.90 g, 72.2 mmol) in THF (40 mL) was slowly added ethyl 2-chloro-2-oxoacetate (10.84 g, 79 mmol). After stirring the reaction at RT for 15 min, a solution of 2,2-dimethoxyethanamine (9.10 g, 87 mmol) and N,N-diisopropylethylamine (37.8 mL, 217 mmol) in EtOAc (40.0 mL) was added. The reaction was heated at reflux for 18 hours; whereupon, after cooling to RT, saturated NaHCO3 (50 ml) was added and the mixture extracted with EtOAc (50 ml). The EtOAc layer was dried over Na2SO4 and concentrated. The crude product was purified by silica gel chromatography employing a solvent gradient (CH2Cl2 to 5% MeOH/CH2Cl2) to elute N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide (7.50 g, 25.3 mmol, 35.1% yield) as white solid. 1H NMR (400 MHz, chloroform-d) δ ppm 9.07 (1H, s), 7.69 (1H, t, J=5.65 Hz), 7.59 (1 H, d, J=8.78 Hz), 6.74 (1H, d, J=8.78 Hz), 4.46 (1H, t, J=5.40 Hz), 3.79 (2H, s), 3.53 (2H, t), 3.44 (6H, s), 2.23 (6H, d, J=5.27 Hz), 1.37 (6H, s).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.84 g
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Quantity
37.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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